molecular formula C21H16FN5O2S B2931409 N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 877634-41-8

N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2931409
CAS No.: 877634-41-8
M. Wt: 421.45
InChI Key: ZYLYCAIYPFQLKN-UHFFFAOYSA-N
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Description

The compound N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide features a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anti-inflammatory applications . Key structural elements include:

  • 4-Fluorophenyl group at position 6 of the pyridazine ring, which may enhance binding affinity through hydrophobic interactions.
  • Sulfanyl-acetamide linkage at position 3, providing flexibility for structural modifications.
  • 3-Acetylphenyl substituent on the acetamide nitrogen, contributing to electronic effects and metabolic stability.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2S/c1-13(28)15-3-2-4-17(11-15)23-20(29)12-30-21-25-24-19-10-9-18(26-27(19)21)14-5-7-16(22)8-6-14/h2-11H,12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLYCAIYPFQLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo[4,3-b]pyridazine structure, followed by the introduction of the 4-fluorophenyl group. The final steps involve the acetylation of the phenyl ring and the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Notes
Target Compound C21H16FN5O2S 429.45 R1: 4-fluorophenyl, R2: 3-acetylphenyl Hypothesized kinase inhibition due to acetyl group’s electron-withdrawing effects .
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide C20H13F4N5OS 463.40 R1: 3-fluorophenyl, R2: 3-(trifluoromethyl)phenyl Enhanced lipophilicity from CF3 group; potential for improved membrane permeability.
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide C19H13ClFN5OS 413.90 R1: 4-chlorophenyl, R2: 2-fluorophenyl Chlorine substitution may increase potency but reduce aqueous solubility.
N-[2-(6-{[(Benzylcarbamoyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide C23H21FN6O2S 464.50 R1: benzylcarbamoylmethyl, R2: 4-fluorobenzamide Extended substituent may enhance receptor binding but increase metabolic complexity.

Substituent Effects on Activity

  • Fluorine vs. Chlorine : Fluorine (electron-withdrawing) improves metabolic stability and binding affinity through hydrophobic interactions, while chlorine (larger, more polarizable) may enhance potency but reduce solubility .
  • Acetyl vs.
  • Position of Fluorine on Phenyl Rings : 4-Fluorophenyl (target compound) may optimize steric compatibility in enzyme active sites compared to 2- or 3-fluorophenyl analogs .

Biological Activity

N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on various research findings.

Chemical Structure

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C21H16FN5O2S
  • CAS Number : 877634-41-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyridazine Core : Cyclization reactions using hydrazine derivatives and appropriate aryl compounds.
  • Thioether Formation : Reaction with thiol compounds to introduce the sulfanyl group.
  • Acetylation : The final step involves acetylating the phenyl ring to yield the target compound.

These synthetic routes are crucial for producing compounds with desired biological activities and properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that various triazole derivatives showed significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that related triazolethiones exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . For example, one derivative showed an IC50 value of 6.2 μM against HCT-116 cells, suggesting strong potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Modulation of Signaling Pathways : It can affect various signaling cascades critical for cell proliferation and survival.

These interactions can lead to the suppression of tumor growth and enhancement of antimicrobial activity.

Case Studies

A case study focusing on a related triazole compound demonstrated significant antimicrobial activity against multiple pathogens. The study reported the following results:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings underscore the potential application of this class of compounds in developing new antimicrobial agents.

Q & A

Q. What synthetic routes are recommended for the preparation of N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, and how can purity be ensured?

The synthesis typically involves constructing the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization reactions, followed by introducing the 4-fluorophenyl group using Suzuki-Miyaura coupling (Pd-catalyzed cross-coupling) . The thioacetamide linkage can be formed via nucleophilic substitution between a pyridazine-thiol intermediate and chloroacetamide derivatives. Purity is ensured using HPLC (>95%) and LC-MS to confirm molecular weight and absence of side products .

Q. What spectroscopic and analytical techniques are critical for structural elucidation of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and connectivity (e.g., acetylphenyl protons at ~2.5 ppm, fluorophenyl aromatic signals) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peak matching C22H17FN6O2S) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing, as demonstrated for structurally analogous acetamide derivatives .

Q. What in vitro models are suitable for initial pharmacological profiling of this compound?

Prioritize cancer cell lines with documented sensitivity to triazolo-pyridazine derivatives, such as HePG-2 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), and Hep-2 (laryngeal carcinoma). Use standardized assays like MTT or resazurin reduction to quantify cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Systematically modify:

  • Electron-withdrawing groups (e.g., fluorine at para position on phenyl) to enhance metabolic stability .
  • Triazolo-pyridazine substituents : Replace sulfur with sulfone or phosphonate groups to alter electronic properties and binding affinity .
  • Acetamide linker : Test methyl, ethyl, or cyclic analogs to improve solubility. Evaluate changes using kinase inhibition assays (e.g., Topoisomerase II) and apoptosis markers (caspase-3/7 activation) .

Q. How can contradictions in cytotoxicity data across studies be resolved?

Contradictions may arise from:

  • Cell line-specific mechanisms : Validate activity in isogenic cell pairs (e.g., wild-type vs. TopoII-deficient).
  • Assay conditions : Standardize incubation time, serum concentration, and DMSO controls.
  • Compound stability : Perform HPLC stability checks under assay conditions (pH, temperature) . Use orthogonal assays (e.g., clonogenic survival, DNA intercalation studies) to confirm mechanistic consistency .

Q. What mechanistic studies are recommended to identify the molecular target of this compound?

  • Topoisomerase II inhibition assays : Measure DNA relaxation via gel electrophoresis .
  • DNA intercalation : Use ethidium bromide displacement assays or surface plasmon resonance (SPR) .
  • Kinase profiling : Screen against panels of 50–100 kinases to identify off-target effects .
  • Molecular docking : Model interactions with TopoII ATP-binding domains using crystallographic data (e.g., PDB 1ZXM) .

Q. How can Design of Experiments (DoE) optimize synthetic yield and scalability?

Apply DoE to variables such as:

  • Catalyst loading (e.g., Pd(PPh3)4 in Suzuki coupling).
  • Reaction temperature (e.g., 80–120°C for cyclization).
  • Solvent polarity (e.g., DMF vs. THF). Use flow chemistry to enhance reproducibility and reduce side reactions, as demonstrated for diazomethane syntheses .

Q. What strategies improve metabolic stability and pharmacokinetic profiles?

  • Introdurate trifluoromethyl groups : Enhances lipophilicity and resistance to oxidative metabolism .
  • Block metabolic hotspots : Replace labile acetyl groups with tert-butyl carbamates.
  • In vitro microsomal assays : Assess stability in human liver microsomes (HLM) with LC-MS metabolite identification .

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